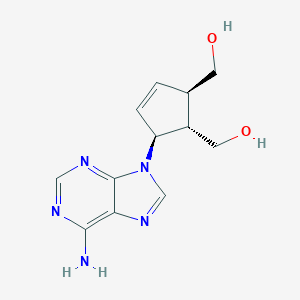
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine, commonly known as BHCA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BHCA is a purine derivative that is structurally similar to adenine, a nucleobase that is a fundamental component of DNA and RNA.
作用機序
The mechanism of action of BHCA is not fully understood. However, it has been suggested that BHCA may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis. BHCA may also interfere with the metabolism of purine nucleotides, leading to a reduction in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
BHCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BHCA inhibits the activity of several enzymes involved in DNA replication and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. BHCA has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
実験室実験の利点と制限
One of the advantages of BHCA is its relatively simple synthesis method, which makes it accessible for laboratory experiments. BHCA is also stable under a wide range of conditions, which makes it suitable for use in various assays.
However, one of the limitations of BHCA is its low solubility in water, which can make it difficult to work with in certain experiments. BHCA also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the study of BHCA. One area of future research could be the development of BHCA-based anticancer drugs. BHCA could also be studied further for its antiviral properties, with the aim of developing new antiviral drugs.
Another potential future direction for the study of BHCA is its use in the development of biosensors. BHCA has been shown to bind to certain proteins, which could be used to detect the presence of these proteins in biological samples.
Conclusion
BHCA is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, stability, and potential anticancer and antiviral properties make it an attractive candidate for further study. While there are limitations to its use, the potential future directions for the study of BHCA are vast, and it is likely to continue to be an important molecule in scientific research.
合成法
BHCA can be synthesized by the reaction of adenine with formaldehyde and sodium borohydride. This reaction results in the formation of BHCA, which is a white crystalline powder. The synthesis of BHCA is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
BHCA has been studied extensively in scientific research, and its potential applications are vast. One of the most promising applications of BHCA is in the field of cancer research. BHCA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes BHCA a potential candidate for the development of anticancer drugs.
BHCA has also been studied for its antiviral properties. It has been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus type 1. BHCA could potentially be used in the development of antiviral drugs.
特性
CAS番号 |
142187-88-0 |
|---|---|
製品名 |
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine |
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC名 |
[(1R,4S,5S)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8-,9-/m0/s1 |
InChIキー |
ZGCLIXGLQFSZRB-CIUDSAMLSA-N |
異性体SMILES |
C1=C[C@@H]([C@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
同義語 |
9-(4,5-bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine 9-(c-4,t-5-bishydroxymethylcyclopent-2-en-r-1-yl)-9H-adenine 9-BCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
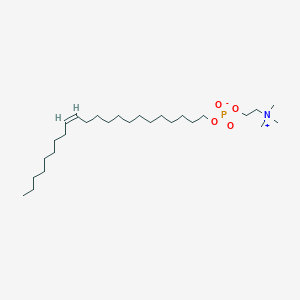

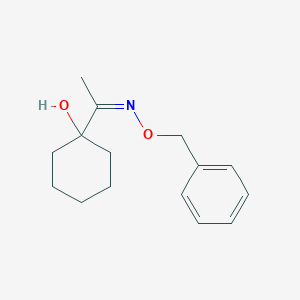
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
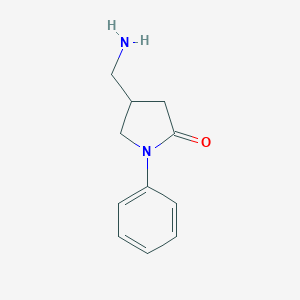
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
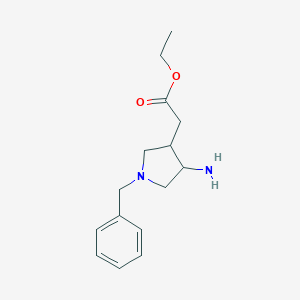
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
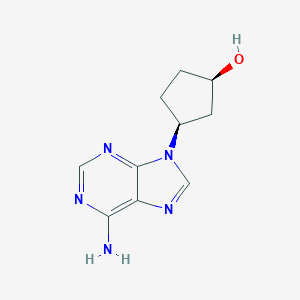
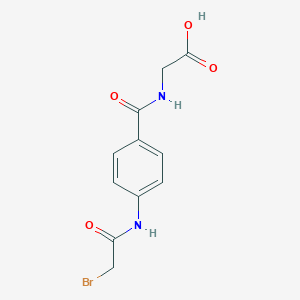

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
